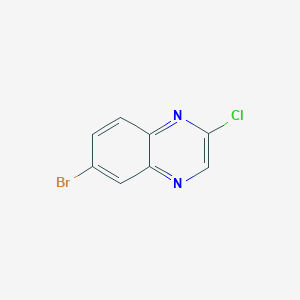

6-Bromo-2-chloroquinoxaline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2-chloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJDRCGDVKTDHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506876 | |

| Record name | 6-Bromo-2-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55687-02-0 | |

| Record name | 6-Bromo-2-chloroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55687-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-chloroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-2-chloroquinoxaline: A Comprehensive Technical Guide for Advanced Research

Abstract

This in-depth technical guide provides a comprehensive overview of 6-Bromo-2-chloroquinoxaline, a pivotal heterocyclic compound in modern medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a versatile building block in the development of novel therapeutic agents. Detailed experimental protocols, safety information, and spectroscopic data are presented to support researchers, scientists, and drug development professionals in their endeavors.

Introduction: The Strategic Importance of Quinoxaline Scaffolds

Quinoxaline, a bicyclic heteroaromatic compound formed from the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in drug discovery.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to anticancer, antiviral, antibacterial, and antifungal properties.[1][2] The strategic introduction of halogen atoms, such as bromine and chlorine, onto the quinoxaline core significantly modulates its electronic properties and provides reactive handles for further chemical transformations. This makes halogenated quinoxalines, like this compound, highly valuable intermediates in the synthesis of complex organic molecules.[3]

This compound, in particular, offers two distinct reactive sites: the bromo group on the benzene ring and the chloro group on the pyrazine ring. This differential reactivity allows for selective and sequential functionalization, a key advantage in the design and synthesis of targeted molecular architectures.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a chemical compound is paramount for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 55687-02-0 | [4] |

| Molecular Formula | C₈H₄BrClN₂ | [4][5] |

| Molecular Weight | 243.49 g/mol | [4][5] |

| IUPAC Name | This compound | |

| Appearance | Solid | |

| Melting Point | 150-152.5 °C | [6] |

| Boiling Point | 312.5 °C at 760 mmHg | [6] |

| Purity | Typically ≥95% |

Synthesis and Reactivity

Synthetic Approaches

The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the condensation of a suitably substituted o-phenylenediamine with an α-dicarbonyl compound, followed by halogenation.

A generalized synthetic pathway is depicted below:

Caption: Generalized synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is characterized by the distinct electrophilic nature of the carbon atoms bearing the chlorine and bromine substituents. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrazine ring, which stabilizes the Meisenheimer complex intermediate.

Common transformations include:

-

Nucleophilic Substitution of the Chloro Group: Reaction with amines, alcohols, and thiols to introduce diverse functionalities.

-

Cross-Coupling Reactions: The bromo group is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[3]

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in the synthesis of a wide array of biologically active molecules.[3] The quinoxaline core is a key pharmacophore in numerous compounds with therapeutic potential.

Examples of its application include the synthesis of:

-

Kinase Inhibitors: The quinoxaline scaffold can be elaborated to target the ATP-binding site of various kinases, which are crucial targets in cancer therapy.

-

Antiviral Agents: Quinoxaline derivatives have shown promise as inhibitors of viral replication.[1]

-

Antimicrobial Agents: The incorporation of the this compound moiety into larger molecules has led to the development of potent antibacterial and antifungal compounds.[1]

The presence of chlorine in pharmaceuticals is a well-established strategy to enhance their efficacy and metabolic stability.[7]

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution

Objective: To provide a foundational, step-by-step protocol for the substitution of the 2-chloro group with an amine.

Materials:

-

This compound

-

Primary or secondary amine (1.1 equivalents)

-

Aprotic polar solvent (e.g., DMF, DMSO)

-

Base (e.g., K₂CO₃, Et₃N) (2 equivalents)

-

Reaction vessel with a magnetic stirrer and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of this compound in the chosen solvent, add the amine and the base.

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality: The use of a polar aprotic solvent facilitates the SNAr reaction by solvating the cation of the base without strongly solvating the nucleophile. The base is essential to neutralize the HCl generated during the reaction.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. While specific spectral data should be acquired for each batch, a general overview of expected signals is provided. Spectroscopic data for similar compounds can be found in various databases.[8][9]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the solvent used. |

| ¹³C NMR | Signals corresponding to the eight carbon atoms of the quinoxaline core. The carbons attached to the halogens and nitrogens will be significantly deshielded. |

| IR | Characteristic absorptions for C=N and C=C stretching vibrations of the aromatic system, as well as C-Br and C-Cl stretching frequencies. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. |

Safety and Handling

This compound is classified as harmful and an irritant. It is essential to handle this compound with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][10]

-

Avoid inhalation of dust and contact with skin and eyes.[5][10]

-

In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[11][12]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[10]

Conclusion

This compound is a highly versatile and valuable building block for synthetic organic chemists, particularly those in the field of drug discovery and materials science. Its distinct reactivity at two different positions allows for a wide range of chemical transformations, leading to the synthesis of complex and functionally diverse molecules. A thorough understanding of its properties, reactivity, and safe handling is crucial for its effective utilization in advanced research applications.

References

-

Aaron Chemicals. 55687-02-0 | MFCD09260998 | this compound. [Link]

-

Journal of the Brazilian Chemical Society. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

-

BIOSYNCE. This compound CAS 55687-02-0. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PubMed Central. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. [Link]

Sources

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. 55687-02-0 | MFCD09260998 | this compound [aaronchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Page loading... [guidechem.com]

- 6. biosynce.com [biosynce.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 55687-02-0|this compound|BLD Pharm [bldpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.co.uk [fishersci.co.uk]

A Technical Guide to 6-Bromo-2-chloroquinoxaline: Synthesis, Reactivity, and Applications in Kinase Inhibitor Scaffolding

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 6-Bromo-2-chloroquinoxaline, a key heterocyclic building block in modern medicinal chemistry. With a molecular weight of 243.49 g/mol , this compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, most notably in the development of kinase inhibitors.[1][2] This document details its physicochemical properties, provides validated synthetic protocols, explores its unique reactivity profile with a focus on regioselective cross-coupling reactions, and discusses its application in the synthesis of targeted therapeutics. The guide is intended to equip researchers and drug development professionals with the technical knowledge and practical insights required to effectively utilize this versatile scaffold in their research and development endeavors.

Chemical Identity and Physicochemical Properties

This compound is a halogenated heterocyclic compound belonging to the quinoxaline family. Its structure, featuring both a bromine and a chlorine substituent at specific positions, imparts a unique reactivity profile that is highly valuable in synthetic organic chemistry.

Core Properties

The fundamental properties of this compound are summarized in the table below, providing a foundational dataset for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄BrClN₂ | [2] |

| Molecular Weight | 243.49 g/mol | [1][2] |

| CAS Number | 55687-02-0 | [3] |

| Appearance | White to yellow solid | |

| Melting Point | 150-152.5 °C | [1] |

| Boiling Point | 312.5 °C at 760 mmHg | [1][3] |

Solubility Profile

While comprehensive quantitative solubility data is not widely published, empirical evidence from laboratory use indicates that this compound is soluble in a range of common organic solvents. This solubility is critical for its use in various reaction conditions.

| Solvent | Qualitative Solubility |

| Dichloromethane (DCM) | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

| 1,4-Dioxane | Soluble |

| Chloroform | Soluble |

| Methanol | Sparingly Soluble |

| Water | Insoluble |

This data is based on general laboratory observations and should be confirmed experimentally for specific applications.

Spectroscopic Characterization

Accurate characterization is paramount for verifying the identity and purity of this compound. Below are the expected spectroscopic signatures.

¹H NMR (Expected Regions, referenced to CDCl₃ at δ 7.26 ppm):

-

H-3: ~8.8 ppm (singlet)

-

Aromatic Protons (H-5, H-7, H-8): ~7.8-8.3 ppm (multiplets)

¹³C NMR (Expected Regions, referenced to CDCl₃ at δ 77.16 ppm):

-

Quaternary Carbons (C-2, C-4a, C-6, C-8a): ~120-150 ppm

-

CH Carbons (C-3, C-5, C-7, C-8): ~125-145 ppm

The IR spectrum provides information on the functional groups present. Key absorption bands for the quinoxaline core are expected.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600-1450 | C=C and C=N aromatic ring stretches |

| ~1200-1000 | C-Cl stretch |

| Below 800 | C-Br stretch |

Electron ionization mass spectrometry (EI-MS) of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a complex molecular ion region.

-

Molecular Ion (M⁺): The cluster of peaks around m/z 242, 244, and 246 corresponds to the molecular ion containing different isotopes of bromine and chlorine.

-

Fragmentation: Common fragmentation pathways for halogenated aromatic compounds involve the loss of the halogen atoms. Key expected fragments include [M-Cl]⁺ and [M-Br]⁺.

Synthesis and Purification

The synthesis of this compound is a multi-step process that leverages foundational organic chemistry reactions. A common and efficient route begins with the condensation of 4-bromo-1,2-phenylenediamine with a two-carbon electrophile, followed by chlorination.

Synthetic Workflow

The logical flow for the synthesis is outlined below, starting from commercially available precursors. This pathway ensures high yields and purity of the final product.

Sources

Introduction: The Strategic Importance of 6-Bromo-2-chloroquinoxaline

An In-depth Technical Guide to the Physical Properties of 6-Bromo-2-chloroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics and functional materials. This compound is a heterocyclic compound of significant interest, serving as a versatile intermediate in the synthesis of a wide array of complex organic molecules.[1] Its quinoxaline core is a privileged scaffold in medicinal chemistry, appearing in compounds with diverse biological activities.[2][3] The presence of two distinct halogen atoms—bromine and chlorine—at positions 6 and 2 respectively, offers orthogonal reactivity, allowing for selective, stepwise functionalization through various cross-coupling reactions.

This guide provides a comprehensive examination of the core physical properties of this compound, offering both established data and the experimental context necessary for its effective use in a laboratory setting. The protocols and insights herein are designed to equip researchers with the practical knowledge required for quality assessment, reaction planning, and safe handling of this valuable synthetic intermediate.

Core Physical and Chemical Identifiers

A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis. These identifiers are critical for everything from calculating molar equivalents to ensuring regulatory compliance. The key physical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 55687-02-0 | [4][5][6] |

| Molecular Formula | C₈H₄BrClN₂ | [5][6] |

| Molecular Weight | 243.49 g/mol | [5] |

| Appearance | Solid, typically a powder or crystalline solid. | |

| Melting Point | 150-152.5 °C | |

| Boiling Point | 312.5 °C at 760 mmHg | |

| Purity | Commercially available up to ≥97% | [7] |

Structural Representation and Computational Descriptors

The specific arrangement of atoms and their electronic environment dictates the molecule's reactivity and physical behavior.

Caption: Molecular structure of this compound.

-

IUPAC Name: this compound

-

InChI Key: XDJDRCGDVKTDHY-UHFFFAOYSA-N

-

SMILES: ClC1=NC2=CC(Br)=CC=C2N=C1[7]

Experimental Determination of Physical Properties

The data presented in chemical databases originates from experimental measurement. For the research scientist, the ability to validate these properties, particularly purity-dependent ones like melting point, is a fundamental laboratory skill.

Protocol 1: Melting Point Determination for Purity Assessment

Expertise & Causality: The melting point is one of the most reliable and accessible indicators of a compound's purity.[8] A pure crystalline solid exhibits a sharp, well-defined melting point range (typically 0.5-1.0 °C).[9] The presence of soluble impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[10] Therefore, verifying the melting point of this compound against the literature value (150-152.5 °C) serves as a rapid and effective quality control check.

Methodology:

-

Sample Preparation:

-

Place a small amount of this compound on a clean, dry watch glass.

-

Using a spatula, crush the solid into a fine powder. This ensures uniform heat transfer.[9]

-

Invert a capillary tube (one end sealed) and press the open end into the powder.

-

Tap the sealed end of the tube gently on the benchtop to pack the powder down, aiming for a sample height of 1-2 mm.[10][11]

-

-

Apparatus Setup (Mel-Temp or similar):

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.[9]

-

-

Measurement:

-

Turn on the apparatus and set a rapid heating rate to quickly find the approximate melting point.

-

Allow the apparatus to cool.

-

Prepare a new sample and begin heating again. As the temperature approaches the approximate melting point, reduce the heating rate to 1-2 °C per minute.[9] A slow rate is critical for an accurate reading.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely liquefied.

-

The melting point is reported as the range T₁ - T₂.

-

Caption: Workflow for Melting Point Determination.

Protocol 2: Sample Preparation for ¹H NMR Spectroscopy

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of a molecule. A high-quality spectrum, free from artifacts, is essential for unambiguous analysis. Proper sample preparation is the most critical factor in obtaining such a spectrum. Key considerations include using a deuterated solvent to avoid overwhelming signals from the solvent itself, ensuring the sample is free of particulate matter which degrades magnetic field homogeneity, and using an appropriate sample concentration.[12]

Methodology:

-

Solvent Selection:

-

Sample Weighing and Dissolution:

-

Filtration and Transfer:

-

This step is crucial for spectral quality. Solid particles in the sample will cause line broadening and poor resolution.

-

Prepare a filter by pushing a small plug of glass wool (not cotton, which can leach impurities) into a Pasteur pipette.

-

Filter the sample solution through the pipette directly into a clean, dry NMR tube.[13]

-

-

Final Steps:

-

Cap the NMR tube to prevent solvent evaporation and contamination.

-

Wipe the outside of the tube clean before inserting it into the spectrometer.

-

Caption: Workflow for ¹H NMR Sample Preparation.

Safety and Handling

Professional laboratory practice demands adherence to strict safety protocols. This compound possesses hazards that must be managed with appropriate personal protective equipment (PPE) and engineering controls.

-

Hazard Statements: According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

GHS Pictogram: GHS07 (Exclamation Mark) for harmful/irritant.

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

Handle in a well-ventilated area or a chemical fume hood.

-

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 4°C.

Conclusion

This compound is a cornerstone intermediate for synthetic chemists engaged in drug discovery and materials science. Its utility is directly linked to its well-defined physical properties and the dual-halogen reactivity it possesses. An authoritative understanding of its melting point, solubility characteristics, and spectral signature is not merely academic; it is essential for ensuring the integrity of starting materials, monitoring reaction progress, and characterizing final products. By employing the robust experimental protocols detailed in this guide, researchers can confidently and safely leverage the synthetic potential of this versatile chemical building block.

References

-

University of Calgary. (n.d.). Organic Laboratory Techniques 4: Melting Point. Retrieved from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

University of Anbar. (2021, September 19). Experiment (1) Determination of Melting Points. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

Zaki, M. Y., et al. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

-

Aaron Chemicals. (n.d.). 55687-02-0 | MFCD09260998 | this compound. Retrieved from [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (2021). Recent advances in the synthesis and reactivity of quinoxaline. Retrieved from [Link]

Sources

- 1. 55687-02-0 | MFCD09260998 | this compound [aaronchem.com]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. This compound | 55687-02-0 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. parchem.com [parchem.com]

- 7. chemscene.com [chemscene.com]

- 8. pennwest.edu [pennwest.edu]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. How To [chem.rochester.edu]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

The Versatile Building Block: An In-depth Technical Guide to 6-Bromo-2-chloroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, heterocyclic compounds form the bedrock of many transformative discoveries. Among these, the quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure, particularly in the realms of medicinal chemistry and materials science. This guide focuses on a key derivative, 6-Bromo-2-chloroquinoxaline, a versatile building block whose strategic placement of halogen atoms offers a gateway to a multitude of complex molecular architectures. As a senior application scientist, this document aims to provide not just a repository of information, but a practical, in-depth understanding of the synthesis, reactivity, and application of this crucial chemical intermediate. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not just recipes, but self-validating systems for reproducible success in the laboratory.

Molecular Structure and Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₈H₄BrClN₂ and a molecular weight of approximately 243.49 g/mol .[1][2] Its structure is characterized by a quinoxaline core with a bromine atom at the 6-position and a chlorine atom at the 2-position. This substitution pattern is key to its utility, providing two distinct reactive handles for sequential and selective functionalization.

| Property | Value | Reference(s) |

| CAS Number | 55687-02-0 | [1] |

| Molecular Formula | C₈H₄BrClN₂ | [1][2] |

| Molecular Weight | 243.49 g/mol | [1] |

| Physical Form | Solid | [3] |

| Melting Point | 150-152.5 °C | [3] |

| Boiling Point | 312.5 °C at 760 mmHg | [3] |

| SMILES | Clc1ncc2cc(Br)ccc2n1 | [4] |

| InChI Key | XDJDRCGDVKTDHY-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of this compound can be approached through a logical sequence of well-established organic reactions. A common and efficient strategy involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by chlorination.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Adapted from similar syntheses)

Part 1: Synthesis of 6-Bromo-2-hydroxyquinoxaline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as a mixture of ethanol and water.

-

Addition of Reagents: To this solution, add an aqueous solution of glyoxylic acid (1.1 equivalents).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 6-bromo-2-hydroxyquinoxaline, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water and then a small amount of cold ethanol to remove impurities. Dry the product under vacuum.

Part 2: Chlorination to this compound

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add the dried 6-bromo-2-hydroxyquinoxaline (1 equivalent) to the flask.

-

Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Isolation: Allow the mixture to cool to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and must be performed with caution. The product will precipitate as a solid.

-

Purification: Collect the crude product by vacuum filtration and wash thoroughly with water until the filtrate is neutral. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (7.5-9.0 ppm). The protons on the quinoxaline ring system will exhibit characteristic splitting patterns (doublets, doublet of doublets) due to coupling with adjacent protons. The proton at position 3 is expected to be a singlet. The protons on the benzene ring will show coupling consistent with their relative positions.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to the electronegative nitrogen, chlorine, and bromine atoms will be deshielded and appear at a lower field (higher ppm values). The approximate chemical shift ranges for aromatic carbons are typically between 120-150 ppm.[9]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching vibrations (around 3100-3000 cm⁻¹), C=C and C=N stretching vibrations of the quinoxaline ring (in the 1600-1400 cm⁻¹ region), and C-Br and C-Cl stretching vibrations (in the fingerprint region, typically below 800 cm⁻¹).[2][10]

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion, which is a definitive feature for confirming the presence of these halogens.[11]

Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the differential reactivity of the C-Br and C-Cl bonds, allowing for selective and sequential functionalization through various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is paramount for C-C and C-N bond formation, enabling the construction of complex molecular scaffolds.

Caption: Key reaction pathways for the functionalization of this compound.

1. Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between the quinoxaline core and various aryl or vinyl boronic acids or esters.[12][13][14]

-

Experimental Protocol (General):

-

To a mixture of this compound (1 equivalent), an arylboronic acid (1.2-1.5 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%) in a suitable solvent (e.g., toluene, dioxane, or DMF/water), add a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents).

-

Degas the mixture and heat under an inert atmosphere (N₂ or Ar) at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the desired biaryl quinoxaline.

-

2. Sonogashira Coupling: This reaction allows for the introduction of an alkyne moiety onto the quinoxaline ring, a valuable functional group for further transformations or for its electronic properties.[15][16][17][18]

-

Experimental Protocol (General):

-

To a solution of this compound (1 equivalent) and a terminal alkyne (1.2-1.5 equivalents) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%), a copper(I) co-catalyst (e.g., CuI) (1-5 mol%), and a base (e.g., triethylamine or diisopropylethylamine).

-

Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until completion.

-

Upon completion, dilute the mixture with water and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

-

3. Buchwald-Hartwig Amination: This is a key method for the synthesis of N-aryl and N-heteroaryl quinoxalines, which are common motifs in biologically active molecules.[9][11][19][20]

-

Experimental Protocol (General):

-

In an oven-dried flask under an inert atmosphere, combine this compound (1 equivalent), an amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-10 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃) (1.5-2 equivalents).

-

Add an anhydrous solvent (e.g., toluene or dioxane) and heat the mixture at 80-120 °C until the reaction is complete.

-

Cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

Applications in Drug Discovery and Materials Science

The unique structural and electronic properties of this compound and its derivatives make them highly valuable in several advanced scientific fields.

Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[21] The quinoxaline scaffold can mimic the purine ring of ATP, making it an excellent starting point for the design of ATP-competitive kinase inhibitors.[16][22][23][24][25] The 6-bromo and 2-chloro positions on the quinoxaline ring provide ideal vectors for introducing substituents that can interact with specific amino acid residues in the kinase active site, thereby enhancing potency and selectivity. For instance, the 2-position can be functionalized with various amines via Buchwald-Hartwig amination to target the hinge region of the kinase, while the 6-position can be modified using Suzuki or Sonogashira coupling to extend into other pockets of the active site.

Building Block for Organic Electronic Materials

Quinoxaline derivatives are known for their electron-deficient nature, which makes them promising candidates for use as electron-transporting or emissive materials in organic light-emitting diodes (OLEDs) and other organic electronic devices.[18][26] The ability to tune the electronic properties of the quinoxaline core through substitution at the 6- and 2-positions allows for the rational design of materials with specific energy levels (HOMO/LUMO) and charge transport characteristics. The introduction of extended π-conjugated systems via Suzuki or Sonogashira coupling can further enhance these properties.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.[1][3] In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its di-halogenated structure provides a platform for selective and sequential functionalization through a variety of robust and well-established cross-coupling reactions. This adaptability makes it a cornerstone for the synthesis of complex molecules with significant potential in drug discovery, particularly in the development of kinase inhibitors, as well as in the burgeoning field of organic electronics. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, grounded in the principles of scientific integrity and practical laboratory utility. As research in these fields continues to advance, the importance of key intermediates like this compound is only set to grow.

References

-

Smith, J. A., Jones, R. K., Booker, G. W., & Pyke, S. M. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of organic chemistry, 73(22), 8880–8892. (URL: [Link])

-

PubChem. (n.d.). 6-Bromoquinoxaline. National Center for Biotechnology Information. (URL: [Link])

-

Kinase inhibitors - Patent US-9751837-B2 - PubChem. (URL: [Link])

-

1 Interpretation Mass spectral interpretation is not a trivial process. (URL: [Link])

-

13 C NMR Chemical Shifts - Oregon State University. (URL: [Link])

-

New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - RSC Publishing. (URL: [Link])

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (URL: [Link])

-

Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - NIH. (URL: [Link])

-

55687-02-0 | MFCD09260998 | this compound - Aaron Chemicals. (URL: [Link])

-

Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6) under microwave irradiation … - ResearchGate. (URL: [Link])

-

Flow Chemistry: Sonogashira Coupling. (URL: [Link])

- US9249111B2 - Substituted quinoxalines as B-RAF kinase inhibitors - Google P

- CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google P

-

TANK-BINDING KINASE INHIBITOR COMPOUNDS - European Patent Office - EP 3152210 B1. (URL: [Link])

- US7169791B2 - Inhibitors of tyrosine kinases - Google P

-

Trends in kinase drug discovery: targets, indications and inhibitor design - BIOCEV. (URL: [Link])

-

Synthesis of a fluorene and quinoxaline-based co-polymer for organic electronics. (URL: [Link])

-

Organic materials for organic electronic devices - ResearchGate. (URL: [Link])

-

Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. (URL: [Link])

-

IR Chart. (URL: [Link])

-

Suzuki coupling reaction of bromobenzene with phenylboronic acid. - ResearchGate. (URL: [Link])

-

Sonogashira coupling reactions of phenylacetylene and aryl halides. - ResearchGate. (URL: [Link])

- CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Google P

-

(PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. (URL: [Link])

-

Investigation of quinoline-based materials for organic light-emitting diode (OLED) applications - ResearchGate. (URL: [Link])

-

6-BROMO-2-QUINOXALINOL - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

Type II Kinase Inhibitors: An Opportunity in Cancer for Rational Design. (URL: [Link])

-

FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (URL: [Link])

-

Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a - ResearchGate. (URL: [Link])

-

COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (URL: [Link])

-

Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - MDPI. (URL: [Link])

Sources

- 1. Page loading... [guidechem.com]

- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 3. This compound | 55687-02-0 [sigmaaldrich.com]

- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 5. 6-Bromoquinoxaline | C8H5BrN2 | CID 610939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fabrication and characterization of OLED with Mg complex of 5-chloro-8-hydroxyquinoline as emission layer | Semantic Scholar [semanticscholar.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. asdlib.org [asdlib.org]

- 12. 55687-02-0|this compound|BLD Pharm [bldpharm.com]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. 6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. US9249111B2 - Substituted quinoxalines as B-RAF kinase inhibitors - Google Patents [patents.google.com]

- 17. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. 6-Bromoquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 20. WO2020033288A1 - Prmt5 inhibitors - Google Patents [patents.google.com]

- 21. uanlch.vscht.cz [uanlch.vscht.cz]

- 22. This compound [myskinrecipes.com]

- 23. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. parchem.com [parchem.com]

6-Bromo-2-chloroquinoxaline: A Technical Guide for Advanced Drug Discovery

Introduction: The Quinoxaline Scaffold in Modern Medicinal Chemistry

The quinoxaline core, a fused heterocycle of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the presence of two nitrogen atoms provide ideal anchor points for engaging with biological targets through a variety of non-covalent interactions. Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This has led to their investigation in numerous drug discovery programs, with some compounds entering clinical trials.[1] The versatility of the quinoxaline ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop potent and selective therapeutic agents.

This guide focuses on a particularly valuable derivative: 6-Bromo-2-chloroquinoxaline . The strategic placement of two distinct halogen atoms—a bromine at the 6-position and a chlorine at the 2-position—renders this molecule a highly versatile building block for combinatorial chemistry and targeted synthesis. The differential reactivity of the C-Br and C-Cl bonds allows for selective, stepwise functionalization, making it an indispensable tool for researchers and scientists in the field of drug development.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a molecule's physical characteristics are foundational to its application in research.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 55687-02-0 | |

| Molecular Formula | C₈H₄BrClN₂ | |

| Molecular Weight | 243.49 g/mol | |

| Appearance | White to yellow solid | [3] |

| Melting Point | 150-152.5 °C | |

| Boiling Point | 312.5 °C at 760 mmHg | |

| Canonical SMILES | C1=CC2=C(C=C(C=N2)Br)N=C1Cl | |

| InChI Key | XDJDRCGDVKTDHY-UHFFFAOYSA-N |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is reliably achieved through a two-step process starting from 4-bromo-1,2-phenylenediamine. This method involves a condensation reaction to form the quinoxaline core, followed by chlorination.

Diagram of Synthesis Pathway

Sources

6-Bromo-2-chloroquinoxaline SMILES string

An In-depth Technical Guide to 6-Bromo-2-chloroquinoxaline: A Versatile Scaffold for Modern Drug Discovery

Abstract

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and materials science industries. We delve into its core molecular identifiers, including its canonical SMILES string, and present detailed, field-proven protocols for its synthesis and strategic functionalization. The central thesis of this work is the compound's unique differential reactivity, where the C2-chloro and C6-bromo positions can be selectively addressed through a range of modern synthetic methodologies. This property makes it an exceptionally valuable scaffold for creating diverse molecular libraries, particularly in the discovery of novel kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic programs.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline, a bicyclic heterocycle composed of a fused benzene and pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation is earned by molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as a foundation for the development of a wide array of therapeutic agents. Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3]

The value of the quinoxaline core lies in its electronic nature and structural rigidity. The electron-deficient pyrazine ring influences the molecule's reactivity and provides hydrogen bond accepting sites, while the fused aromatic system allows for π-stacking interactions with biological targets like protein kinases.[4] this compound emerges as a particularly strategic starting material, offering two distinct halogenated sites for sequential and controlled chemical modification, enabling the systematic construction of complex, biologically active molecules.

Molecular Identification and Physicochemical Properties

Accurate molecular identification is the bedrock of reproducible science. This compound is a solid at room temperature, typically appearing as a white to yellow solid.[5] Its key identifiers and properties are summarized below.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 55687-02-0 | |

| Molecular Formula | C₈H₄BrClN₂ | [6] |

| Molecular Weight | 243.49 g/mol | [6] |

| Canonical SMILES | Clc1nc2cc(Br)ccc2n1 | [7] |

| InChI | 1S/C8H4BrClN2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H | |

| InChIKey | XDJDRCGDVKTDHY-UHFFFAOYSA-N | |

| Melting Point | 150-152.5 °C | |

| Boiling Point | 312.5 °C at 760 mmHg |

digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=none, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Define nodes for atoms N1 [label="N", pos="0.866,0.5!"]; C2 [label="C", pos="0,1!"]; N3 [label="N", pos="-0.866,0.5!"]; C4a [label="C", pos="-0.866,-0.5!"]; C8a [label="C", pos="0.866,-0.5!"]; C5 [label="C", pos="-1.732,-1!"]; C6 [label="C", pos="-1.732,-2!"]; C7 [label="C", pos="-0.866,-2.5!"]; C8 [label="C", pos="0,-2!"];

// Define nodes for substituents Cl [label="Cl", pos="0,2.2!", fontcolor="#34A853"]; Br [label="Br", pos="-2.8,-2.5!", fontcolor="#EA4335"]; H5[label="H", pos="-2.5,-0.6!"]; H7 [label="H", pos="-0.866,-3.3!"]; H8 [label="H", pos="0.8,-2.4!"]; H3_node [label="H", pos="-1.732,0.9!"];

// Draw bonds edge [style=solid]; C2 -- N1; N1 -- C8a; C8a -- C8; C8 -- C7; C7 -- C6; C6 -- C5; C5 -- C4a; C4a -- N3; N3 -- C2; C4a -- C8a;

// Double bonds edge [style=double]; C2 -- N3 [len=1.5]; C4a -- C5 [len=1.5]; C6 -- C7 [len=1.5]; C8 -- C8a [len=1.5];

// Substituent bonds edge [style=solid]; C2 -- Cl; C6 -- Br; C5 -- H5; C7 -- H7; C8 -- H8; N3 -- H3_node [style=invis]; // Placeholder for quinoxaline H, not present here. C3_H_placeholder [label="H", pos="-1.732, 0.9!", style=invis]; C3_placeholder [label="C", pos="-1.732, 0!"]; C3_placeholder -- N3; C3_placeholder -- C4a; C3_placeholder -- C3_H_placeholder;

// Add labels for positions node [shape=plaintext, fontsize=10, fontcolor="#4285F4"]; pos2 [label="2", pos="0.3,1.3!"]; pos6 [label="6", pos="-2.1,-2.2!"]; }

Caption: Structure of this compound.

Synthesis Protocol: A Reliable and Scalable Approach

The classical and most reliable synthesis of the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][8] For this compound, a robust two-step procedure starting from the commercially available 4-bromo-1,2-phenylenediamine is employed.

Step 1: Synthesis of 6-Bromoquinoxalin-2(1H)-one

The first step is a cyclocondensation reaction between 4-bromo-1,2-phenylenediamine and ethyl glyoxalate. The causality here is straightforward: the vicinal diamines attack the two carbonyl carbons of the glyoxalate derivative to form the pyrazine ring.

-

Protocol:

-

To a solution of 4-bromo-1,2-phenylenediamine (1.0 eq) in ethanol, add ethyl glyoxalate (1.1 eq, typically as a 50% solution in toluene).

-

Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product, 6-bromoquinoxalin-2(1H)-one, will precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. This intermediate is often of sufficient purity for the next step.

-

Step 2: Chlorination to this compound

The hydroxyl group of the quinoxalinone intermediate is converted to a chloride, a superior leaving group for subsequent reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice due to its efficacy and the volatile nature of its byproducts.

-

Protocol:

-

In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), suspend 6-bromoquinoxalin-2(1H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture to reflux (approx. 105 °C) for 2-4 hours. The solid will gradually dissolve as the reaction proceeds.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.

-

Neutralize the acidic solution with a base (e.g., solid sodium bicarbonate or aqueous NaOH) until the pH is ~7-8.

-

The crude product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.

-

Recrystallization from a suitable solvent like ethanol or isopropanol yields the pure this compound.

-

Caption: Two-step synthesis of this compound.

Chemical Reactivity: A Scaffold for Sequential Functionalization

The synthetic power of this compound lies in the differential reactivity of its two halogen atoms. The chlorine at the C2 position is significantly more reactive towards nucleophilic substitution and certain cross-coupling reactions than the bromine at the C6 position.

Causality: The C2 position is part of the electron-deficient pyrazine ring and is alpha to a ring nitrogen. This electronic arrangement strongly activates the C2-Cl bond towards nucleophilic attack, facilitating SNAr reactions.[9] Conversely, the C6-Br bond is on the benzenoid ring and behaves like a standard aryl bromide.

Nucleophilic Aromatic Substitution (SNAr) at C2

The activated C2-Cl is readily displaced by a variety of nucleophiles (amines, alcohols, thiols) while leaving the C6-Br intact. This selectivity is the cornerstone of its utility.

-

Self-Validating Protocol (Amination):

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMSO or DMF.[9]

-

Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction to 80-120 °C and stir until TLC or LC-MS indicates complete consumption of the starting material.

-

The reaction is validated by the selective formation of the 2-amino-6-bromoquinoxaline product, with the C-Br bond remaining for subsequent cross-coupling.

-

Palladium-Catalyzed Cross-Coupling: An Inversion of Normal Reactivity

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the typical reactivity order is Ar-I > Ar-Br > Ar-Cl.[10] However, for this compound, a fascinating inversion occurs. The strong electrophilicity of the C2 position can facilitate the oxidative addition of palladium to the C2-Cl bond in preference to the C6-Br bond.[11] This allows for selective arylation or vinylation at C2.

-

Self-Validating Protocol (Suzuki-Miyaura Coupling at C2):

-

In an inert atmosphere, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., aqueous Na₂CO₃) in a solvent system like toluene/ethanol/water.[12][13]

-

Heat the mixture to 80-100 °C for 6-12 hours.

-

The reaction is validated by the selective formation of the 2-aryl-6-bromoquinoxaline. The remaining C6-Br can then be functionalized in a second, distinct cross-coupling reaction (e.g., Buchwald-Hartwig amination) under different conditions.[5][14]

-

Caption: Selective functionalization pathways for this compound.

Application in Drug Discovery: Case Study in Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[4] Many kinase inhibitors bind to the ATP-binding pocket of the enzyme. The quinoxaline scaffold is an excellent "hinge-binder," forming key hydrogen bonds with the kinase hinge region, while substituents on the scaffold explore adjacent hydrophobic pockets to achieve potency and selectivity.[15]

This compound is an ideal starting point for synthesizing kinase inhibitors. A typical strategy involves:

-

SNAr at C2: An amine is installed at the C2 position to act as the hinge-binding element.

-

Cross-Coupling at C6: A larger, often aromatic, group is introduced at the C6 position via Suzuki or other cross-coupling reactions to occupy the hydrophobic "back pocket," enhancing affinity and selectivity.[16]

Table 2: Examples of Quinoxaline-Based Kinase Inhibitors and Their Targets

| Inhibitor Class | Target Kinase(s) | Therapeutic Area | Reference(s) |

| Phenylquinazolines | PI3K p110α | Oncology | [17] |

| Pyrrolo[3,2-b]quinoxalines | EphB4, various RTKs | Oncology | [15] |

| Dimethylquinoxalines | GSK3β, DYRK1A, CLK1 | Neurodegeneration, Oncology | [4] |

| Bosutinib-based PROTACs | BCR-ABL, c-ABL | Oncology (CML) | [18] |

| Note: This table shows the utility of the broader quinoxaline scaffold in kinase inhibition. |

Spectroscopic and Analytical Characterization

Verification of the structure and purity of this compound is essential.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically 7.5-9.0 ppm), corresponding to the protons at the C3, C5, C7, and C8 positions. The coupling patterns (doublets, doublet of doublets) would be consistent with the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display eight signals for the eight unique carbon atoms in the molecule. The carbons attached to the electronegative nitrogen, chlorine, and bromine atoms will be shifted accordingly.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), providing unambiguous confirmation of the elemental composition.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

Table 3: GHS Hazard and Precautionary Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Harmful) | |

| Signal Word | Warning | [7] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [7] |

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the full Safety Data Sheet (SDS) from your supplier before use.

Conclusion

This compound is more than just a chemical intermediate; it is a sophisticated synthetic tool. Its value is defined by the predictable and selective reactivity of its two halogen substituents. By enabling chemists to perform sequential, site-specific modifications—typically SNAr at the C2 position followed by cross-coupling at the C6 position—it provides a reliable and efficient pathway to complex molecular architectures. This strategic advantage has cemented its role as a key building block in the rational design of modern pharmaceuticals, particularly in the highly competitive field of kinase inhibitor discovery.

References

-

Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. Retrieved from [Link]

-

Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. Retrieved from [Link]

-

Saha, P., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. Retrieved from [Link]

-

Verma, R., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Egyptian Journal of Chemistry. Retrieved from [Link]

-

Ball, M., & Dolan, J. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

-

Mąkosza, M., & Wojciechowski, K. (2001). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Nasielski-Hinkens, R., et al. (1988). Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

Smith, J. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. Retrieved from [Link]

-

Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

-

Ali, M. A., et al. (2014). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

Suzuki, A. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Ruiz-Garrido, C., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. Scientific Reports. Retrieved from [Link]

-

Török, G., et al. (2023). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Procter, D. J., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. Retrieved from [Link]

-

Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. mtieat.org [mtieat.org]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. benchchem.com [benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 55687-02-0|this compound|BLD Pharm [bldpharm.com]

- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Core Chemical Identity and Structural Information

An In-Depth Technical Guide to 6-Bromo-2-chloroquinoxaline InChIKey: XDJDRCGDVKTDHY-UHFFFAOYSA-N

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document elucidates its core chemical identity, physicochemical properties, synthetic methodologies, and key applications, with a particular focus on its role as a versatile scaffold in drug discovery. Detailed protocols for spectroscopic characterization and safe handling are also presented to serve as a practical resource for researchers, chemists, and professionals in pharmaceutical development. The guide emphasizes the mechanistic rationale behind the compound's utility, particularly how its distinct halogenated positions enable selective, multi-step functionalization.

This compound is a disubstituted quinoxaline derivative. The quinoxaline core is a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazine ring. The unique arrangement of a bromine atom on the benzene ring and a chlorine atom on the pyrazine ring makes this molecule a highly valuable and versatile building block in organic synthesis. The International Chemical Identifier Key (InChIKey), a unique, non-proprietary identifier, is XDJDRCGDVKTDHY-UHFFFAOYSA-N .[1]

Caption: Chemical structure and core identifiers for this compound.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| InChIKey | XDJDRCGDVKTDHY-UHFFFAOYSA-N | [1] |

| CAS Number | 55687-02-0 | [1][2][3] |

| Molecular Formula | C₈H₄BrClN₂ | [1][2][3] |

| IUPAC Name | This compound | [1] |

| InChI | 1S/C8H4BrClN2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H | [1] |

| SMILES | Clc1ncc2cc(Br)ccc2n1 | |

Physicochemical Properties

This compound is typically supplied as a solid material, ranging in color from white to yellow.[4] Its properties make it suitable for a wide range of organic reactions, particularly those requiring elevated temperatures.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 243.49 g/mol | [2][3] |

| Melting Point | 150-152.5 °C | [1][5] |

| Boiling Point | 312.5 °C at 760 mmHg (Predicted) | [1][5] |

| Appearance | White to yellow solid | [4] |

| Purity | ≥95% | [1][4] |

| Storage Temperature | Room temperature to 4°C |[1][6] |

Synthesis and Mechanistic Insights

The synthesis of quinoxaline derivatives is a well-established field, most commonly achieved through the condensation of an aromatic o-diamine with an α-dicarbonyl compound.[7] For this compound, a logical synthetic pathway involves the reaction of 4-bromo-1,2-phenylenediamine with glyoxylic acid, followed by a chlorination step.

Representative Synthetic Protocol

This protocol describes a common, reliable method for synthesizing the quinoxaline scaffold, followed by chlorination.

Step 1: Synthesis of 6-Bromoquinoxalin-2(1H)-one

-

To a solution of 4-bromo-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a solution of glyoxylic acid monohydrate (1.05 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Filter the solid, wash with cold solvent, and dry under vacuum to yield 6-bromoquinoxalin-2(1H)-one.

Step 2: Chlorination to this compound

-

Suspend the 6-bromoquinoxalin-2(1H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, ~5-10 eq), which acts as both the reagent and solvent.

-

Add a catalytic amount of dimethylformamide (DMF) to facilitate the reaction.

-

Heat the mixture to reflux (approx. 105-110 °C) for 3-6 hours until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., NaHCO₃ or NaOH solution) until the product precipitates.

-

Filter the crude product, wash thoroughly with water, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to obtain pure this compound.

Caption: Representative workflow for the synthesis of this compound.

Applications in Drug Discovery and Materials Science

The primary value of this compound lies in its capacity for selective, stepwise functionalization, making it an ideal scaffold in medicinal chemistry.[4]

-

Orthogonal Reactivity: The chlorine atom at the C2 position is electron-deficient due to the adjacent nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr). In contrast, the bromine atom at the C6 position on the benzene ring is well-suited for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This orthogonality allows chemists to introduce different functionalities at two distinct points on the molecule in a controlled manner.

-

Scaffold for Kinase Inhibitors: The quinoxaline core is a known "privileged scaffold" that mimics the hinge-binding region of many protein kinases. By elaborating the structure of this compound, researchers can design potent and selective kinase inhibitors for applications in oncology and inflammatory diseases.[4]

-

Antimicrobial and Anti-infective Agents: Quinoxaline derivatives have demonstrated a broad spectrum of biological activities.[7] Patents have cited the use of this scaffold in the development of novel anti-infective agents, including inhibitors of the Hepatitis C virus.[6] The quinoxaline 1,4-dioxide scaffold, a related structure, has been a source of antibacterial drugs.[8]

-

Organic Electronics: The electron-accepting nature of the quinoxaline core makes it a candidate for use in the development of organic semiconductors and fluorescent dyes.[4]

Sources

- 1. This compound | 55687-02-0 [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound [myskinrecipes.com]

- 5. biosynce.com [biosynce.com]

- 6. 55687-02-0|this compound: In Stock [parkwayscientific.com]

- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Bromo-2-chloroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromo-2-chloroquinoxaline. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical predictions with practical insights to serve as an essential resource for the structural elucidation and quality control of this important heterocyclic compound.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds, including ligands for the Tec Src Homology 3 (SH3) domain.[1] Accurate structural characterization is paramount for its use in drug discovery and development. ¹H NMR spectroscopy is a powerful and indispensable tool for confirming the molecular structure and assessing the purity of such compounds. This guide will delve into the predicted ¹H NMR spectrum of this compound, providing a detailed interpretation of chemical shifts, coupling constants, and multiplicity patterns.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals in the aromatic region, corresponding to the four protons on the quinoxaline ring system. The chemical shifts and splitting patterns are influenced by the electron-withdrawing effects of the chloro and bromo substituents, as well as the nitrogen atoms in the pyrazine ring.

The structure and numbering of this compound are as follows:

Caption: Molecular structure of this compound with proton numbering.

Analysis of Predicted Chemical Shifts and Coupling Patterns

The predicted ¹H NMR spectral data for this compound in a standard deuterated solvent such as CDCl₃ are summarized in the table below. The predictions are based on the analysis of substituent effects on the quinoxaline ring system, drawing comparisons with related compounds like 2-chloroquinoxaline and 6-bromoquinoline.[2][3]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~8.7 - 8.9 | Singlet (s) | - |

| H-5 | ~8.0 - 8.2 | Doublet (d) | Jortho (H5-H7) ≈ 8.5 - 9.0 Hz |

| H-7 | ~7.8 - 8.0 | Doublet of doublets (dd) | Jortho (H7-H8) ≈ 8.5 - 9.0 Hz, Jmeta (H5-H7) ≈ 2.0 - 2.5 Hz |

| H-8 | ~8.1 - 8.3 | Doublet (d) | Jortho (H8-H7) ≈ 8.5 - 9.0 Hz |

Detailed Rationale:

-

H-3: This proton is on the pyrazine ring and is adjacent to a nitrogen atom and a carbon bearing a chlorine atom. The electron-withdrawing nature of both the nitrogen and the chlorine will deshield this proton significantly, causing it to resonate at a high chemical shift, likely appearing as a singlet as there are no adjacent protons to couple with.

-

H-5: This proton is on the benzene ring and is in the peri position to a nitrogen atom, which has a deshielding effect. It will appear as a doublet due to ortho-coupling with H-7.

-